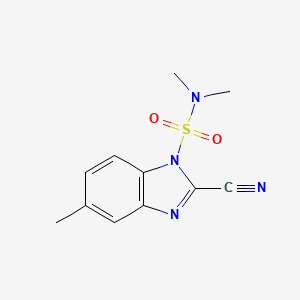![molecular formula C20H36SSi B14379351 Trimethyl[3-(phenylsulfanyl)undecyl]silane CAS No. 89373-23-9](/img/structure/B14379351.png)
Trimethyl[3-(phenylsulfanyl)undecyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(phenylsulfanyl)undecyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylsulfanyl-substituted undecyl chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)undecyl]silane typically involves the reaction of a phenylsulfanyl-substituted undecyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
C6H5S(CH2)10X+(CH3)3SiCl→C6H5S(CH2)10Si(CH3)3+HX
where ( \text{X} ) is a halogen (typically bromine or iodine).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum complexes can enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(phenylsulfanyl)undecyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halide ions, Grignard reagents.
Major Products Formed
Oxidation: Phenylsulfinyl and phenylsulfonyl derivatives.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(phenylsulfanyl)undecyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a protecting group for sensitive functional groups during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic nature to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties contribute to improved performance characteristics.
Wirkmechanismus
The mechanism by which Trimethyl[3-(phenylsulfanyl)undecyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[3-(phenylsulfinyl)undecyl]silane: Contains a sulfoxide group instead of a sulfanyl group.
Trimethyl[3-(phenylsulfonyl)undecyl]silane: Contains a sulfone group instead of a sulfanyl group.
Trimethyl[3-(phenyl)undecyl]silane: Lacks the sulfanyl group.
Uniqueness
Trimethyl[3-(phenylsulfanyl)undecyl]silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the trimethylsilyl and phenylsulfanyl groups provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
89373-23-9 |
|---|---|
Molekularformel |
C20H36SSi |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
trimethyl(3-phenylsulfanylundecyl)silane |
InChI |
InChI=1S/C20H36SSi/c1-5-6-7-8-9-11-16-20(17-18-22(2,3)4)21-19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3 |
InChI-Schlüssel |
ZJNQOXYNQOCODP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC[Si](C)(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


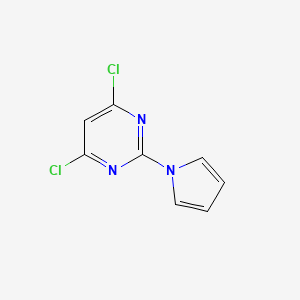
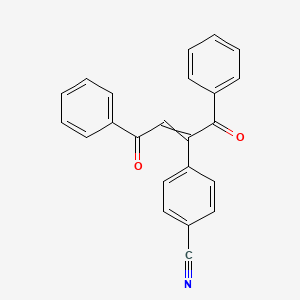
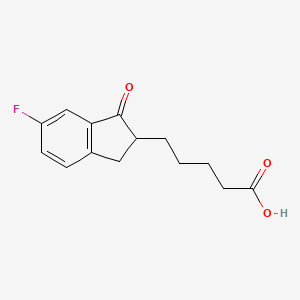

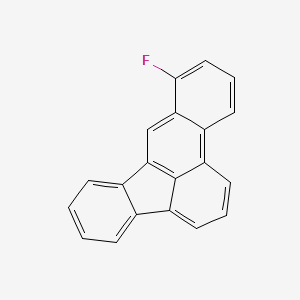

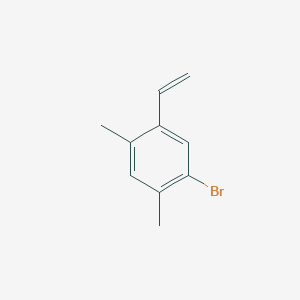
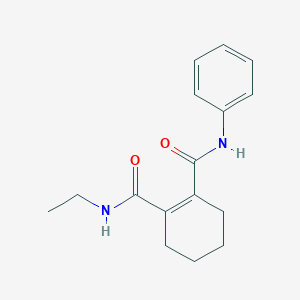

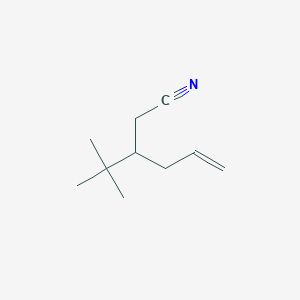
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)


